1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
Description
Molecular Structure and Identification
Chemical Formula and Molecular Weight Analysis
The compound 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has the molecular formula C₁₄H₇ClN₄O₃ , derived from its constituent atoms: 14 carbon, 7 hydrogen, 1 chlorine, 4 nitrogen, and 3 oxygen atoms. The molecular weight is calculated as 314.69 g/mol , with contributions from each element’s atomic mass: carbon (12.01 × 14), hydrogen (1.01 × 7), chlorine (35.45), nitrogen (14.01 × 4), and oxygen (16.00 × 3). This intermediate molecular weight suggests moderate polarity, influenced by electron-withdrawing groups such as the nitrofuran and carbonitrile moieties.
Structural Elucidation of Core Components
Pyrazole Ring System Configuration
The central pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. Substituents are attached at positions 1 (3-chlorophenyl), 3 (5-nitrofuran-2-yl), and 4 (carbonitrile). The ring’s aromaticity arises from a conjugated π-system comprising six electrons: four from the two double bonds and two from the lone pairs of the nitrogen atoms. The substitution pattern creates steric hindrance between the 3-chlorophenyl and 5-nitrofuran groups, favoring a non-planar arrangement that minimizes electronic repulsion.
3-Chlorophenyl Substituent Positioning and Electronic Effects
The 3-chlorophenyl group is attached to the pyrazole’s nitrogen at position 1. The chlorine atom at the meta position of the benzene ring exerts a moderate electron-withdrawing inductive effect (-I) due to its electronegativity, while its resonance effect (+R) is negligible because of the lack of conjugation pathways. This dual electronic influence decreases electron density on the pyrazole ring, enhancing susceptibility to electrophilic attacks at ortho and para positions relative to the chlorine.
5-Nitrofuran-2-yl Group Stereoelectronic Properties
The 5-nitrofuran-2-yl substituent consists of a furan ring with a nitro group at position 5. The nitro group’s strong -I and -R effects withdraw electron density from the furan, reducing its aromaticity and increasing reactivity toward nucleophilic substitution. The furan’s oxygen atom donates electron density via lone pairs into the π-system, creating a polarized structure. This group’s orientation relative to the pyrazole ring enables partial conjugation, stabilizing the molecule through delocalized electron density.
Carbonitrile Functional Group Role in Molecular Polarity
The carbonitrile group (-C≡N) at position 4 of the pyrazole ring contributes significantly to the molecule’s polarity. The sp-hybridized nitrile carbon forms a linear geometry, creating a strong dipole moment (≈3.94 D) directed toward the nitrogen atom. This group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and participates in dipole-dipole interactions, influencing crystallization behavior.
Isomerism and Tautomeric Possibilities
Structural isomerism is limited due to the fixed positions of substituents on the pyrazole ring. However, the following possibilities exist:
- Tautomerism : The pyrazole ring can theoretically exhibit prototropy, with hydrogen shifting between the two nitrogen atoms. However, the presence of bulky substituents at positions 1 and 3 restricts this tautomerism, favoring the 1H-pyrazole form.
- Conformational isomerism : Free rotation around the single bonds connecting the pyrazole to the 3-chlorophenyl and 5-nitrofuran groups creates multiple conformers. The lowest-energy conformation places the chlorine atom and nitrofuran group in a staggered arrangement to minimize steric clash.
Chemical Identification Parameters
CAS Registry Number (61620-67-5) and IUPAC Nomenclature
The compound is registered under CAS 61620-67-5 and systematically named using IUPAC rules as follows:
- Parent structure: Pyrazole (five-membered ring with two nitrogen atoms).
- Substituents:
- 1-position: 3-chlorophenyl group.
- 3-position: 5-nitrofuran-2-yl group.
- 4-position: Carbonitrile group.
The full IUPAC name is 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile .
Advanced Chemical Descriptors (SMILES, InChI)
- SMILES : Clc1cccc(c1)n2ncc(c2C#N)c3oc(N+[O-])cc3
- InChI : InChI=1S/C14H7ClN4O3/c15-10-3-1-2-9(4-10)18-12(7-16)14(11-5-13(19-17-11)22(20)21)8-23-6-12/h1-6,8H
Table 1: Key Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 61620-67-5 |
| Molecular Formula | C₁₄H₇ClN₄O₃ |
| Molecular Weight | 314.69 g/mol |
| IUPAC Name | 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile |
| SMILES | Clc1cccc(c1)n2ncc(c2C#N)c3oc(N+[O-])cc3 |
| InChI | InChI=1S/C14H7ClN4O3/c15-10-3-1-2-9(4-10)18-12(7-16)14(11-5-13(19-17-11)22(20)21)8-23-6-12/h1-6,8H |
Table 2: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Net Electronic Influence |
|---|---|---|---|
| 3-Chlorophenyl | -I (moderate) | +R (weak) | Electron-withdrawing |
| 5-Nitrofuran-2-yl | -I (strong) | -R (strong) | Electron-withdrawing |
| Carbonitrile | -I (strong) | N/A | Electron-withdrawing |
Properties
CAS No. |
61620-67-5 |
|---|---|
Molecular Formula |
C14H7ClN4O3 |
Molecular Weight |
314.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H7ClN4O3/c15-10-2-1-3-11(6-10)18-8-9(7-16)14(17-18)12-4-5-13(22-12)19(20)21/h1-6,8H |
InChI Key |
PEESEJYSZUHQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Biological Activity
1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and antitumor activities. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential based on recent studies.
Chemical Structure and Properties
The molecular formula of 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is C14H7ClN4O3. Its structure features a chlorophenyl group and a nitrofuran moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H7ClN4O3 |
| Molecular Weight | 304.68 g/mol |
| CAS Number | 61620-66-4 |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that the presence of the nitrofuran group may enhance the antimicrobial efficacy through mechanisms such as disruption of bacterial cell wall synthesis.
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. For instance, compounds containing halogen substituents have shown increased cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin has demonstrated synergistic effects, enhancing therapeutic outcomes while minimizing side effects .
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory properties. In vivo studies using carrageenan-induced edema models have shown that certain pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6 . This anti-inflammatory action is crucial in conditions like arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates. The compound demonstrated effective inhibition comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Antitumor Synergy
In vitro experiments revealed that when combined with doxorubicin, certain pyrazoles exhibited enhanced cytotoxicity against resistant breast cancer cell lines. This combination therapy approach could be pivotal in treating aggressive cancer subtypes .
The biological activity of 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles can inhibit key enzymes involved in inflammation and tumor growth.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Disruption of Bacterial Cell Walls : The nitrofuran component may interfere with bacterial cell wall synthesis, enhancing its antimicrobial effects.
Scientific Research Applications
Synthesis of 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
The synthesis of this compound typically involves the reaction of 3-chlorophenyl hydrazine with 5-nitrofuran-2-carboxaldehyde, followed by cyclization and subsequent modifications to introduce the carbonitrile group. The reaction conditions can vary, but common methods include refluxing in organic solvents or using microwave-assisted synthesis to enhance yields and reduce reaction times.
Antimicrobial Properties
Research indicates that compounds containing the nitrofuran moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazoles with nitrofuran groups are effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the nitrofuran moiety enhances the overall biological activity of these compounds.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .
Antitubercular Activity
Recent studies have highlighted the antitubercular activity of related pyrazole compounds. For example, modifications to the nitrofuran structure have been shown to retain or even enhance activity against Mycobacterium tuberculosis, making these compounds promising candidates for further development in tuberculosis treatment .
Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound class. Studies have reported that pyrazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) . The mechanism may involve the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study 1: Antimicrobial Activity
A series of pyrazole derivatives were synthesized and tested against common pathogens. The results indicated that compounds with a nitrofuran substitution exhibited higher antimicrobial efficacy compared to their non-nitro counterparts. For instance, one study reported that a specific derivative showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment, researchers assessed the anti-inflammatory effects of various pyrazole derivatives on rat models. The most potent compounds demonstrated a marked reduction in edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs .
Case Study 3: Antitubercular Screening
A set of synthesized compounds was screened for activity against Mycobacterium tuberculosis. Compounds were evaluated using the BACTEC system, revealing several candidates with potent inhibitory effects comparable to existing antitubercular agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Molecular Weight and Polarity: The target compound’s nitrofuran and carbonitrile groups increase its molecular weight and polarity compared to the 5-amino analog (218.64 g/mol) . Nitro-containing analogs (e.g., 4-nitrophenyl in ) exhibit enhanced bioactivity, suggesting the nitro group’s role in electron withdrawal and target binding.
Biological Activity: The 5-nitrofuran-2-yl group in the target compound may confer antimicrobial properties, analogous to nitrofuran-based drugs. In contrast, the 5-amino derivative lacks this functionality but could serve as a precursor for further modifications .
Synthetic Pathways :
- Analogs in and –8 were synthesized via nucleophilic substitution or acylation reactions, suggesting similar routes could apply to the target compound .
Pharmacological Potential
- Serotonin Receptor Affinity : A pyrazole-diazepane derivative () showed selectivity for 5-HT₇ receptors, underscoring the pyrazole scaffold’s versatility in CNS drug design .
Preparation Methods
Starting Materials and Key Intermediates
- 3-Chlorophenyl hydrazine or hydrazine derivatives serve as the nitrogen source for the pyrazole ring.
- 5-Nitrofuran-2-carbaldehyde or 5-nitrofuran-2-yl ketones provide the nitrofuran moiety.
- β-Keto nitriles or α,β-unsaturated nitriles are used to introduce the carbonitrile group at the 4-position of the pyrazole ring.
Synthetic Route Overview
A representative synthetic route involves:
Condensation of 3-chlorophenyl hydrazine with a β-keto nitrile or chalcone derivative containing the 5-nitrofuran moiety to form the pyrazole ring. This step typically proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to yield the pyrazole core.
Optimization of reaction conditions such as solvent choice (e.g., ethanol, ethyl acetate), temperature (often 0–25 °C), and catalysts (e.g., copper triflate, nano-ZnO, or acid catalysts) to maximize yield and regioselectivity.
Purification and characterization of the final compound by recrystallization and spectroscopic methods (NMR, HRMS).
Catalysts and Reaction Conditions
- Catalysts: Copper(II) triflate (Cu(OTf)2) and nano-ZnO have been reported to catalyze pyrazole formation efficiently, providing yields up to 82–95% in related pyrazole syntheses.
- Solvents: Ethanol and ethyl acetate are commonly used solvents, with triethylamine often added as a base to facilitate the reaction.
- Temperature and Time: Reactions are typically conducted at mild temperatures (0–25 °C) for 2–24 hours depending on the catalyst and substrate reactivity.
Representative Reaction Scheme
Research Findings and Optimization Data
Catalyst Effect on Yield and Selectivity
Solvent Influence
Regioselectivity Considerations
- The presence of electron-withdrawing groups such as the nitro group on the furan ring and the chloro substituent on the phenyl ring influences regioselectivity favorably, directing the cyclization to yield the desired pyrazole isomer.
Summary of Preparation Method
The preparation of 1-(3-chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is best achieved via a condensation reaction between 3-chlorophenyl hydrazine and a β-keto nitrile or chalcone bearing the 5-nitrofuran moiety, catalyzed by copper(II) triflate or nano-ZnO in ethanol or ethyl acetate at mild temperatures. The reaction proceeds with high yield and regioselectivity, and the product is purified by recrystallization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(3-chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, substituted pyrazole derivatives are often prepared by reacting hydrazines with β-ketonitriles or α,β-unsaturated carbonyl intermediates under acidic or basic conditions. Key steps include:
- Step 1 : Synthesis of the 5-nitrofuran-2-yl moiety via nitration of furan derivatives using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) .
- Step 2 : Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks:
- Pyrazole C-H protons resonate at δ 7.5–8.5 ppm (aromatic region).
- Nitrofuran protons appear as doublets (J = 3.5 Hz) near δ 7.0–7.2 ppm .
- Infrared (IR) Spectroscopy : Confirm nitrile (C≡N) stretching at ~2250 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .
- Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C-Cl: ~1.74 Å) and torsion angles to validate stereochemistry. Use refinement software (e.g., SHELXL) with R-factor < 0.05 .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Avoid ignition sources (P210) and ensure proper ventilation (P261).
- Use PPE (gloves, lab coat) due to potential toxicity from nitrofuran (mutagenic) and nitrile (cyanide-liberating) groups .
- Store in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for structure-activity relationship (SAR) studies?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO).
- Analyze electron-withdrawing effects of the nitro group on pyrazole ring reactivity. Compare with experimental UV-Vis spectra (λmax ~300 nm) to validate computational models .
Q. How can researchers resolve contradictions between experimental and computational spectral data?
- Approach :
- Case Example : If calculated IR frequencies for C≡N (DFT: 2240 cm⁻¹) differ from experimental data (2258 cm⁻¹), consider solvent effects (PCM model) or anharmonic corrections.
- Validation : Cross-check with Raman spectroscopy or isotopic substitution studies .
Q. What strategies optimize the biological activity of this compound through structural modifications?
- Design Principles :
- Replace the 3-chlorophenyl group with electron-deficient aryl rings (e.g., 4-nitrophenyl) to enhance electrophilicity and target binding .
- Introduce substituents at the pyrazole 4-position (e.g., methyl, carboxyl) to improve solubility and pharmacokinetics .
- Test derivatives using in vitro assays (e.g., antifungal activity via microdilution MIC tests) .
Q. How can crystallographic data inform co-crystal design to enhance stability or bioavailability?
- Methodology :
- Identify hydrogen-bond donors/acceptors (e.g., nitrile, nitro groups) for co-former selection (e.g., carboxylic acids).
- Use Mercury Software to analyze packing motifs (e.g., π-π stacking between pyrazole and co-former) .
Q. What experimental protocols validate the proposed mechanism of action for this compound’s antifungal activity?
- Protocol :
- Enzyme Inhibition Assays : Measure IC₅₀ against cytochrome P450 enzymes (e.g., CYP51) using fluorometric substrates.
- Molecular Docking : Simulate binding to CYP51 (PDB: 1EA1) with AutoDock Vina. Compare with control compounds (e.g., fluconazole) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
